((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate
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Description
((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C17H21N5O7 and its molecular weight is 407.383. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-Acetyl-2’,3’-O-isopropylidene-guanosine 5’-Acetate is the human adenosine receptor, specifically the A1 receptor . The A1 receptor is a G protein-coupled receptor involved in various physiological processes including neurotransmission and regulation of heart rate.
Mode of Action
N-Acetyl-2’,3’-O-isopropylidene-guanosine 5’-Acetate interacts with the A1 receptor by binding to it. This binding can influence the receptor’s activity, leading to changes in the cellular response to adenosine .
Biochemical Pathways
Upon binding to the A1 receptor, N-Acetyl-2’,3’-O-isopropylidene-guanosine 5’-Acetate can affect various biochemical pathways. These include the adenosine signaling pathway, which plays a crucial role in many physiological processes such as inflammation, sleep, and cardiovascular function .
Result of Action
The binding of N-Acetyl-2’,3’-O-isopropylidene-guanosine 5’-Acetate to the A1 receptor can lead to changes in cellular responses to adenosine. This can result in various molecular and cellular effects, depending on the specific physiological context .
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(2-acetamido-6-oxo-1H-purin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O7/c1-7(23)19-16-20-13-10(14(25)21-16)18-6-22(13)15-12-11(28-17(3,4)29-12)9(27-15)5-26-8(2)24/h6,9,11-12,15H,5H2,1-4H3,(H2,19,20,21,23,25)/t9-,11-,12-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVCYEDNSUMXJN-SDBHATRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)COC(=O)C)OC(O4)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@H](O3)COC(=O)C)OC(O4)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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